![molecular formula C17H19Cl2NO3S B4331517 N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B4331517.png)
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide
Overview
Description
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively used in scientific research due to its ability to inhibit chloride channels and transporters. DIDS is a potent inhibitor of several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC).
Mechanism of Action
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide acts as a non-specific inhibitor of chloride channels and transporters. It binds to the extracellular domain of these channels and transporters, causing a conformational change that prevents the passage of chloride ions across the membrane. N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to inhibit both the conductance and the gating of chloride channels, suggesting that it may interact with multiple sites on these proteins.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of CFTR by N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to decrease the secretion of chloride and bicarbonate ions in the airways, which may contribute to the pathogenesis of cystic fibrosis. N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has also been shown to inhibit the volume-regulated anion channel (VRAC), which plays a role in cell volume regulation and apoptosis. Inhibition of VRAC by N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to decrease cell volume and induce apoptosis in cancer cells. Additionally, N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to inhibit the activity of GABA(A) receptors, which are involved in neuronal excitability and synaptic transmission.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is a potent and specific inhibitor of chloride channels and transporters, making it a valuable tool for studying the function of these proteins. However, N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels and transporters, which may complicate the interpretation of results. Additionally, N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has poor solubility in aqueous solutions, which may limit its use in some experimental systems.
Future Directions
There are several future directions for research on N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide. One area of interest is the development of more potent and specific inhibitors of chloride channels and transporters. Another area of interest is the investigation of the role of chloride channels and transporters in various physiological and pathological processes, such as cancer cell migration, neuronal excitability, and synaptic transmission. Additionally, the development of novel drug delivery systems for N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide may enhance its efficacy and reduce its off-target effects.
Scientific Research Applications
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been widely used in scientific research as a tool to study the function of chloride channels and transporters. It has been used to inhibit the activity of CFTR, which is defective in cystic fibrosis patients. N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has also been used to study the role of chloride channels in cell volume regulation, apoptosis, and cancer cell migration. Additionally, N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been used to investigate the effects of chloride channel inhibition on neuronal excitability and synaptic transmission.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-10(2)12-9-16(11(3)8-15(12)23-4)24(21,22)20-14-7-5-6-13(18)17(14)19/h5-10,20H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJSEQICDZCIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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